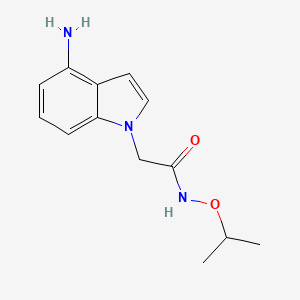![molecular formula C15H27N3O4 B7434864 3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of amphetamines. It is a derivative of cathinone, which is a naturally occurring stimulant found in the khat plant. MPHP is a psychoactive substance that has been used as a recreational drug, but it also has potential applications in scientific research.
Mécanisme D'action
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid works by increasing the release of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. By increasing their levels, this compound produces a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
The use of this compound can lead to a range of biochemical and physiological effects. It can cause an increase in heart rate and blood pressure, as well as a decrease in appetite and sleep. It can also lead to feelings of paranoia, anxiety, and agitation. Long-term use of this compound can lead to addiction and a range of physical and mental health problems.
Avantages Et Limitations Des Expériences En Laboratoire
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid has advantages and limitations for use in lab experiments. Its ability to increase dopamine and serotonin levels makes it useful for studying the effects of these neurotransmitters on the brain. However, its potential for addiction and negative side effects make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research involving 3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is the use of this compound as a potential treatment for depression and other mood disorders. Another area of research is the development of safer and more effective stimulants that have similar effects to this compound but with fewer negative side effects. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its ability to increase dopamine and serotonin levels makes it useful for studying the effects of these neurotransmitters on the brain. However, its potential for addiction and negative side effects make it difficult to use in long-term studies. Further research is needed to understand the potential benefits and risks of this compound use.
Méthodes De Synthèse
The synthesis of 3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid involves the reaction of 3-methylpyrrolidine-1-carbonyl chloride with 6-aminohexanoic acid, followed by the addition of propanoic acid. This process results in the formation of this compound as a white powder.
Applications De Recherche Scientifique
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other amphetamines, such as methamphetamine and MDMA. This compound acts as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain.
Propriétés
IUPAC Name |
3-[6-[(3-methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-12-7-10-18(11-12)15(22)17-8-4-2-3-5-13(19)16-9-6-14(20)21/h12H,2-11H2,1H3,(H,16,19)(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLKINOCCUZPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)
![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)
![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)

![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
